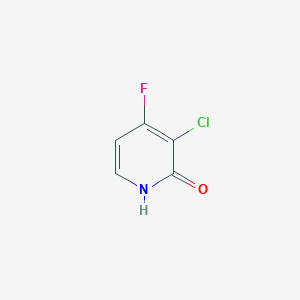

3-Chloro-4-fluoropyridin-2-OL

Description

Properties

Molecular Formula |

C5H3ClFNO |

|---|---|

Molecular Weight |

147.53 g/mol |

IUPAC Name |

3-chloro-4-fluoro-1H-pyridin-2-one |

InChI |

InChI=1S/C5H3ClFNO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9) |

InChI Key |

QOACSHGWUPOAQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)C(=C1F)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Pathways Involving 3 Chloro 4 Fluoropyridin 2 Ol

Investigation of Fundamental Reaction Mechanisms

The fundamental reaction mechanisms for this compound can be categorized into nucleophilic, electrophilic, and radical processes. Each pathway is uniquely influenced by the specific arrangement of functional groups on the pyridine (B92270) core.

The pyridine ring in 3-Chloro-4-fluoropyridin-2-ol is susceptible to nucleophilic aromatic substitution (SNAr) due to its electron-deficient nature. The presence of both chloro and fluoro substituents provides two potential sites for nucleophilic attack. In SNAr reactions on heteroaromatic rings, the position of substitution is highly regioselective. For pyridines, positions 2, 4, and 6 are electronically activated for nucleophilic attack.

In the case of this compound, the C-4 position, bearing the fluorine atom, is particularly activated by the para-oriented ring nitrogen. Generally, in nucleophilic aromatic substitution on halogenated, electron-deficient rings, fluoride (B91410) is a better leaving group than chloride. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex. researchgate.net Therefore, nucleophilic attack is most likely to occur at the C-4 position, leading to the displacement of the fluoride ion.

Studies on related polyfluorinated pyridines, such as pentafluoropyridine, have demonstrated that nucleophilic attack occurs preferentially at the C-4 position under mild conditions. rsc.org Harsh reaction conditions can lead to substitution at the C-2 and C-6 positions. rsc.org For this compound, a similar reactivity pattern is expected, where various nucleophiles (e.g., amines, alkoxides, thiolates) would preferentially displace the fluorine at C-4.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Halogenated Pyridines

| Substrate | Nucleophile | Position of Attack | Product | Reference |

| Pentafluoropyridine | Hydroxybenzaldehydes | C-4 | 4-((Perfluoropyridin-yl)oxy)benzaldehydes | rsc.org |

| 2-Chloropyridine (B119429) derivatives | Glutathione | C-2 | 2-Glutathionyl-pyridine conjugates | researchgate.net |

| 3-Chloro-4-fluoronitrobenzene (B104753) | N-acetylpiperazine | C-4 (displacing F) | 4-(N-acetylpiperazinyl)-3-chloronitrobenzene | researchgate.net |

This table illustrates general principles of SNAr on related halogenated aromatic systems, suggesting the likely reactivity of this compound.

The pyridinol group (-OH) behaves similarly to a phenol, allowing for electrophilic reactions at the oxygen atom. The oxygen's lone pairs make it nucleophilic, enabling it to attack various electrophiles. Common transformations include O-alkylation and O-acylation to form ethers and esters, respectively.

These reactions typically proceed by first deprotonating the hydroxyl group with a suitable base to form the more nucleophilic pyridinolate anion. This anion can then react with alkyl halides, sulfates, or other alkylating agents to yield the corresponding ether. Similarly, reaction with acyl chlorides or anhydrides produces the ester. These derivatizations are standard procedures in organic synthesis. google.com

Halogenated pyridines are excellent precursors for the generation of pyridyl radicals through single-electron reduction. nih.gov This process typically involves a photocatalyst or a reducing agent that transfers an electron to the pyridine ring, leading to the formation of a radical anion. This intermediate rapidly fragments, cleaving the carbon-halogen bond to produce a pyridyl radical and a halide anion. nih.gov

For this compound, selective generation of a radical could potentially be achieved. The carbon-chlorine bond is generally weaker than the carbon-fluorine bond, suggesting that radical anion fragmentation might preferentially cleave the C-Cl bond. The resulting pyridyl radical is a versatile intermediate that can participate in a variety of transformations, most notably carbon-carbon bond-forming reactions. libretexts.org These include additions to alkenes and alkynes, often in an anti-Markovnikov fashion, and coupling reactions. nih.govorganic-chemistry.org

Table 2: Representative Radical Reactions of Halogenated Arenes

| Reaction Type | Description | Key Features | Reference |

| Hydrodehalogenation | Replacement of a halogen atom with a hydrogen atom. | Mediated by reagents like tributyltin hydride. | libretexts.org |

| Photocatalytic Alkylation | A pyridyl radical, formed via photoredox catalysis, adds to an alkene. | Mild conditions, tolerant of various functional groups. | nih.gov |

| Radical Coupling | Coupling of a pyridyl radical with other radical species or organometallic reagents. | Can be promoted by light without a transition metal catalyst. | organic-chemistry.org |

| Cyclization | Intramolecular addition of a radical onto a multiple bond within the same molecule. | Favored for forming 5-membered rings. | libretexts.org |

Tautomerism and Reactivity of Pyridin-2-ols

A fundamental characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form. This equilibrium significantly impacts the molecule's structure, properties, and chemical reactivity.

This compound can exist as two distinct tautomers: the aromatic alcohol form (pyridin-2-ol) and the non-aromatic cyclic amide form (1H-pyridin-2-one). While simple phenols exist almost exclusively in the enol (aromatic) form due to the high stability of the aromatic ring, the situation for pyridin-2-ols is more complex. wikipedia.org The pyridone form benefits from the high stability of the amide linkage, and in many cases, it is the predominant tautomer in solution and in the solid state.

The equilibrium position is sensitive to factors such as the solvent, temperature, and the nature of substituents on the ring. The pyridin-2-ol form can undergo reactions typical of phenols (e.g., electrophilic aromatic substitution, although deactivated in this case), while the 1H-pyridin-2-one form reacts more like a cyclic amide or an enamine, with potential for N-alkylation and reactions at the C-C double bond.

Table 3: Tautomeric Forms of this compound

| Tautomer Name | Structure | Key Features |

| This compound |  | Aromatic, phenol-like -OH group, acidic proton on oxygen. |

| 3-Chloro-4-fluoro-1H-pyridin-2-one |  | Non-aromatic diene system, cyclic amide (lactam) structure, acidic proton on nitrogen. |

Note: Generic structures are shown to illustrate the tautomeric relationship.

The presence of electron-withdrawing halogen substituents (chlorine and fluorine) on the pyridine ring has a profound influence on the tautomeric equilibrium. These groups affect the electronic distribution within the ring and the relative acidity of the O-H (in the pyridinol form) and N-H (in the pyridone form) protons.

Electron-withdrawing groups generally favor the pyridone tautomer. They achieve this by:

Increasing N-H Acidity: The inductive effect of the halogens withdraws electron density from the ring, making the nitrogen atom more electron-deficient and the N-H proton in the pyridone form more acidic and stable.

Stabilizing the Pyridone Form: The polarized carbonyl group of the pyridone is stabilized by adjacent electron-withdrawing substituents.

Consequently, for this compound, the 1H-pyridin-2-one tautomer is expected to be a significant, if not the major, contributor to the equilibrium mixture. This preference influences the molecule's reactivity. For example, alkylation reactions could potentially occur at the nitrogen atom of the pyridone form in addition to the oxygen atom of the pyridinol form, leading to a mixture of N-alkylated and O-alkylated products, depending on the reaction conditions. Halogenation of enol tautomers is a known process, indicating that the reactivity is directly tied to the specific tautomer present. rsc.org

Regiochemical and Stereochemical Control in Reactions

The precise control over the outcome of chemical reactions is a cornerstone of modern synthetic chemistry. For a molecule such as this compound, with multiple reactive sites, understanding and manipulating regioselectivity and stereoselectivity are paramount for its effective utilization in the synthesis of more complex molecular architectures.

Factors Governing Regioselectivity in Substitutions and Additions

The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of the electronegative halogen substituents. The interplay of electronic and steric factors, along with the nature of the reaction conditions, governs the regioselectivity of nucleophilic substitution and addition reactions.

The electronic landscape of the this compound ring is significantly polarized. The nitrogen atom strongly withdraws electron density from the α (2- and 6-) and γ (4-) positions. The hydroxyl group at the 2-position is an electron-donating group by resonance but can also act as a directing group through its coordination with reagents. The chlorine at the 3-position and the fluorine at the 4-position are both electron-withdrawing groups through induction.

In the context of nucleophilic aromatic substitution (SNAr), the position most susceptible to attack is typically the one with the most electron-deficient character and a good leaving group. For this compound, the 4-position, activated by the ring nitrogen and bearing a fluorine atom (which is often a better leaving group than chlorine in SNAr on electron-deficient heteroaromatics), is a prime site for nucleophilic attack. However, the chlorine at the 3-position is also a potential leaving group. The ultimate regiochemical outcome will depend on the nature of the nucleophile, the solvent, and the reaction temperature.

A notable example of regioselectivity can be seen in the generation of pyridyne intermediates from related 3-chloropyridine (B48278) systems. While not specific to the title compound, the principles are transferable. For instance, the lithiation of a 3-chloro-2-alkoxypyridine followed by treatment with a Grignard reagent can lead to a 3,4-pyridyne. The subsequent regioselective addition of a nucleophile is then directed by the substituents on the pyridyne. In a hypothetical scenario for this compound, deprotonation and elimination could potentially lead to a 3,4-pyridyne, with the regioselectivity of a subsequent nucleophilic attack being a critical consideration.

| Factor | Influence on Regioselectivity |

| Electronic Effects | The electron-withdrawing nature of the pyridine nitrogen and halogen substituents activates the ring for nucleophilic attack, particularly at the 4-position. |

| Leaving Group Ability | In SNAr reactions, the relative ability of fluoride versus chloride to act as a leaving group can dictate the site of substitution. Fluoride is often superior in this context on electron-poor rings. |

| Steric Hindrance | The substituents on the pyridine ring can sterically hinder the approach of a nucleophile to adjacent positions, influencing the regiochemical outcome. |

| Reaction Conditions | The choice of solvent, temperature, and the nature of the nucleophile can significantly alter the regioselectivity of a reaction. |

Computational and Theoretical Studies of 3 Chloro 4 Fluoropyridin 2 Ol

Application of Density Functional Theory (DFT) in Halogenated Pyridine (B92270) Chemistry

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of halogenated pyridine derivatives. This theoretical framework allows researchers to predict molecular geometries, vibrational frequencies, and electronic characteristics, offering deep insights into the behavior of these compounds. DFT studies on molecules analogous to 3-Chloro-4-fluoropyridin-2-OL, such as various halogenated pyridines and pyrimidines, have demonstrated the utility of this approach in understanding the influence of halogen substituents on the aromatic ring. nih.govresearchgate.net

Molecular Structure and Geometry Optimization

One of the primary applications of DFT in the study of halogenated pyridines is the determination of their equilibrium geometries. By employing methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These calculations can be performed for the molecule in a vacuum or in different solvent environments to understand the effect of the medium on the molecular structure. researchgate.net For a molecule like this compound, DFT calculations would provide precise data on the C-Cl, C-F, C-O, and C-N bond lengths, as well as the planarity of the pyridine ring.

Below is an interactive table showcasing hypothetical optimized geometric parameters for this compound, based on typical values for related halogenated pyridines.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-Cl | 1.74 Å |

| Bond Length | C3-F | 1.35 Å |

| Bond Length | C1-O | 1.36 Å |

| Bond Length | C1-N | 1.34 Å |

| Bond Length | C5-C6 | 1.39 Å |

| Bond Angle | Cl-C2-C3 | 118.5° |

| Bond Angle | F-C3-C2 | 119.2° |

| Bond Angle | C2-N-C6 | 121.0° |

Vibrational Analysis

DFT calculations are also instrumental in predicting the vibrational spectra of halogenated pyridines. The calculated frequencies can be compared with experimental data from techniques like Infrared (IR) and Raman spectroscopy to validate the computational model and to aid in the assignment of spectral bands to specific vibrational modes. Studies on similar molecules, such as 3-chloropyridine (B48278), have shown that DFT can accurately predict vibrational modes, including C-H stretching, C-C stretching, and ring breathing modes. researchgate.net The presence of chlorine and fluorine atoms in this compound would lead to characteristic vibrational modes associated with C-Cl and C-F stretching and bending.

The table below presents a selection of predicted vibrational frequencies for this compound.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Pyridinol | 3400-3600 |

| C-H Stretch | Pyridine Ring | 3000-3100 |

| C=C/C=N Stretch | Pyridine Ring | 1400-1600 |

| C-F Stretch | Fluoro Group | 1100-1250 |

Electronic Properties and Reactivity

DFT is widely used to explore the electronic properties of molecules, which are crucial for understanding their reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. acs.org For halogenated pyridines, the positions and types of halogen atoms can significantly influence the HOMO and LUMO energy levels and, consequently, the molecule's electronic behavior and potential as a reactant in chemical synthesis. acs.org

Furthermore, Molecular Electrostatic Potential (MEP) maps, which can be generated using DFT, visualize the charge distribution within a molecule and identify electrophilic and nucleophilic sites. In the case of this compound, the MEP map would likely show negative potential around the oxygen, nitrogen, and fluorine atoms, indicating their susceptibility to electrophilic attack.

The following interactive table provides hypothetical electronic properties for this compound.

Table 3: Hypothetical Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Advanced Spectroscopic Characterization and Structural Analysis of 3 Chloro 4 Fluoropyridin 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 3-chloro-4-fluoropyridin-2-ol in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-level information about the molecular structure, connectivity, and the dynamic process of tautomerism.

¹H, ¹³C, and ¹⁹F NMR for Comprehensive Structural Elucidation and Tautomerism Studies.researchgate.net

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy are collectively used to piece together the molecular puzzle of this compound.

¹H NMR: The proton NMR spectrum reveals the number and environment of hydrogen atoms in the molecule. For the pyridin-2-ol tautomer, one would expect distinct signals for the aromatic protons on the pyridine (B92270) ring and a broader signal for the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. In the pyridin-2-one tautomer, a signal corresponding to the N-H proton would be observed, typically at a different chemical shift than the O-H proton.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the substituents and the tautomeric form. The carbon atom bonded to the hydroxyl group (C-2) in the pyridin-2-ol form will have a different chemical shift compared to the carbonyl carbon in the pyridin-2-one form.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and valuable tool. It provides a distinct signal for the fluorine atom, and its chemical shift and coupling to adjacent protons (H-3 and H-5) can confirm its position on the pyridine ring.

The study of tautomerism is a key application of NMR for this compound. researchgate.net The pyridinol and pyridone forms are in equilibrium, and the observed NMR spectrum is often a weighted average of the two forms, depending on the solvent and temperature. By varying these conditions, it is possible to shift the equilibrium and study the individual tautomers. For instance, polar solvents tend to favor the more polar pyridone form.

Below is a hypothetical table of expected NMR data for the two tautomeric forms of this compound. Actual experimental values may vary based on solvent and experimental conditions.

| Nucleus | Tautomer | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (Hz) |

| ¹H | Pyridin-2-ol | H-5: 7.0-7.5, H-6: 7.8-8.2, OH: 9.0-12.0 | d, J(H-F) ≈ 6-8; d, J(H-H) ≈ 5-7; br s |

| Pyridin-2-one | H-5: 6.5-7.0, H-6: 7.5-8.0, NH: 10.0-13.0 | d, J(H-F) ≈ 8-10; d, J(H-H) ≈ 7-9; br s | |

| ¹³C | Pyridin-2-ol | C-2: 155-160, C-3: 120-125, C-4: 150-155 (d, J(C-F)), C-5: 110-115, C-6: 140-145 | - |

| Pyridin-2-one | C-2: 165-170, C-3: 115-120, C-4: 155-160 (d, J(C-F)), C-5: 105-110, C-6: 135-140 | - | |

| ¹⁹F | Both | -120 to -140 | d, J(F-H5) ≈ 8-10 |

Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignments

To gain deeper insights into the molecular structure, advanced two-dimensional (2D) NMR techniques are employed. youtube.com These experiments reveal correlations between different nuclei, helping to establish connectivity and spatial relationships.

COSY (Correlation Spectroscopy): A COSY spectrum shows correlations between coupled protons. researchgate.net For this compound, it would confirm the coupling between adjacent protons on the pyridine ring (e.g., H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space interactions between protons that are close to each other, which can help in determining the preferred conformation and stereochemistry of derivatives.

These 2D NMR techniques, when used in combination, provide a robust and unambiguous assignment of the structure of this compound and its derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Tautomeric Form Detectionnih.gov

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying functional groups within a molecule. libretexts.orglibretexts.org For this compound, IR spectroscopy is particularly useful for detecting the presence of key functional groups and for providing evidence of the lactam-lactim tautomerism. nih.govnih.gov

The two tautomeric forms, the pyridin-2-ol (lactim) and the pyridin-2-one (lactam), have distinct vibrational signatures. nih.gov

Pyridin-2-ol (Lactim) Form: This tautomer is characterized by the presence of an O-H stretching vibration, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. It also exhibits C=N stretching vibrations within the aromatic ring.

Pyridin-2-one (Lactam) Form: The key feature of this tautomer is the strong absorption band corresponding to the C=O stretching vibration of the carbonyl group, which is typically found in the range of 1650-1690 cm⁻¹. libretexts.org The N-H stretching vibration appears in the region of 3000-3400 cm⁻¹, which can sometimes overlap with the O-H stretching region.

The position and shape of these bands can be influenced by hydrogen bonding, which is prevalent in the solid state and in concentrated solutions. In the solid state, it is common to observe the pyridin-2-one form due to strong intermolecular hydrogen bonding. In the gas phase or in non-polar solvents, the pyridin-2-ol form may be more abundant.

The table below summarizes the characteristic IR absorption frequencies for the key functional groups in the two tautomeric forms of this compound.

| Functional Group | Tautomeric Form | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H stretch | Pyridin-2-ol | 3200-3600 | Broad, Medium to Strong |

| N-H stretch | Pyridin-2-one | 3000-3400 | Medium |

| C=O stretch | Pyridin-2-one | 1650-1690 | Strong, Sharp |

| C=C and C=N stretch | Both | 1400-1600 | Medium to Strong |

| C-F stretch | Both | 1000-1200 | Strong |

| C-Cl stretch | Both | 600-800 | Medium to Strong |

The presence of both O-H/N-H and C=O stretching bands in an IR spectrum would provide strong evidence for the coexistence of both tautomers in the sample.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis.nih.gov

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. miamioh.edu For this compound, MS is used to confirm its molecular formula and to study its fragmentation patterns, which can provide valuable structural information. researchgate.netresearchgate.netnih.govlibretexts.orgacs.orgyoutube.com

The molecular ion peak (M⁺) in the mass spectrum of this compound will correspond to its molecular weight. Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic isotopic cluster of two peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of approximately 3:1. docbrown.info This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.

Electron ionization (EI) is a common ionization technique that can cause the molecular ion to fragment into smaller, charged species. The analysis of these fragment ions provides a fingerprint of the molecule's structure. Common fragmentation pathways for halogenated pyridines may include:

Loss of a halogen atom: The molecule may lose a chlorine or fluorine radical.

Loss of CO: The pyridin-2-one tautomer can undergo a characteristic loss of a carbon monoxide molecule.

Ring cleavage: The pyridine ring can fragment in various ways, leading to a series of smaller ions.

The table below illustrates a hypothetical fragmentation pattern for this compound.

| m/z Value | Proposed Fragment Ion | Possible Neutral Loss |

| 147/149 | [C₅H₃ClFNO]⁺ | (Molecular Ion) |

| 119/121 | [C₄H₃ClF]⁺ | CO |

| 112 | [C₅H₃FNO]⁺ | Cl |

| 84 | [C₄H₃F]⁺ | CO, Cl |

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments, further confirming the identity of the compound.

X-ray Crystallography for Solid-State Structural Determinationnih.gov

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a single-crystal X-ray diffraction study would unequivocally determine which tautomeric form exists in the crystalline state. It is highly probable that in the solid state, the compound exists as the pyridin-2-one tautomer, which can form stable hydrogen-bonded dimers or polymeric chains.

The crystallographic data would include:

Unit cell dimensions: The dimensions of the basic repeating unit of the crystal lattice.

Space group: The symmetry of the crystal lattice.

Atomic coordinates: The precise position of each atom within the unit cell.

Bond lengths and angles: Accurate measurements of the distances between atoms and the angles between bonds.

Intermolecular interactions: Details of hydrogen bonds, halogen bonds, and other non-covalent interactions that stabilize the crystal structure.

This information is crucial for understanding the solid-state properties of the compound and can be used to correlate with the spectroscopic data.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC, GC)nih.govacs.orgyoutube.com

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net These methods are widely used to:

Assess the purity of synthesized this compound.

Monitor the progress of chemical reactions involving this compound.

Isolate the pure compound from reaction mixtures and impurities.

A typical HPLC/UPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly achieved using a UV detector, as the pyridine ring is chromophoric.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. cdc.gov While this compound itself may have limited volatility, its less polar derivatives could be amenable to GC analysis. GC is often coupled with a mass spectrometer (GC-MS), providing both separation and identification of the components. For GC analysis, derivatization might be necessary to increase the volatility of the compound, for example, by silylating the hydroxyl or amino group. researchgate.net

The choice of chromatographic technique depends on the specific properties of the compound and the goals of the analysis. The table below summarizes the applications of these techniques for this compound.

| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detector | Primary Application |

| HPLC/UPLC | C18 | Water/Acetonitrile gradient | UV, MS | Purity assessment, purification, reaction monitoring |

| GC | DB-5ms | Helium | FID, MS | Analysis of volatile derivatives, impurity profiling |

Derivatization and Functional Group Interconversions of 3 Chloro 4 Fluoropyridin 2 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C-2 position of 3-chloro-4-fluoropyridin-2-ol is a primary site for derivatization, readily undergoing esterification and etherification reactions. Its behavior in oxidation and reduction reactions is also a key aspect of its chemical profile.

Esterification and Etherification Reactions

The conversion of the hydroxyl group into esters and ethers is a fundamental transformation for modifying the properties of this compound and for protecting the hydroxyl group during subsequent reactions.

Esterification can be achieved through various standard methods. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), affords the corresponding ester. Alternatively, acid-catalyzed esterification with a carboxylic acid can be employed. While specific examples for this compound are not extensively documented in publicly available literature, analogous reactions with similar hydroxypyridines are well-established.

Etherification of this compound can be accomplished via Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride, to form the more nucleophilic alkoxide, which is then reacted with an alkyl halide. A patent describing the methoxylation of the similar compound 3-chloro-1,2-difluoro-4-nitrobenzene highlights the feasibility of such nucleophilic substitution reactions on the pyridine ring, suggesting that O-alkylation of this compound would proceed under similar conditions. Chemoselective O-alkylation is often favored over N-alkylation in related pyrimidinone systems, and this selectivity can be influenced by the choice of solvent and base.

| Reactant | Reagent | Product | Conditions | Yield | Reference |

| 2-Hydroxypyridine (B17775) | Acyl Chloride/Base | 2-Acyloxypyridine | Inert solvent | Good | General Method |

| 2-Hydroxypyridine | Alkyl Halide/Base | 2-Alkoxypyridine | Inert solvent | Good | General Method |

| 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones | 4-(iodomethyl)pyrimidines | O-alkylated pyrimidines | Me2CO, reflux | 70-98% | nih.gov |

Oxidation and Reduction Pathways

The redox chemistry of this compound is centered on the transformation of the hydroxypyridine core.

Oxidation of the hydroxyl group in 2-hydroxypyridines can lead to the corresponding pyridone tautomer. While specific oxidizing agents for this compound are not detailed, strong oxidants like potassium permanganate (B83412) (KMnO₄) are known to oxidize alcohols to carboxylic acids, often under basic conditions. libretexts.org The oxidation of alkenes to glycols by KMnO₄ under mild conditions is a well-known reaction. libretexts.org For hydroxypyridines, such oxidation must be carefully controlled to avoid ring degradation. The synthesis of the related 2-chloro-3-fluoropyridin-4-ol (B1473780) from 2-chloro-3-fluoropyridine (B99640) involves an oxidation step using peracetic acid after initial boronation, indicating that the pyridine ring can withstand such oxidative conditions.

Reduction of the pyridine ring of this compound can be achieved through catalytic hydrogenation. The hydrogenation of 2-hydroxypyridines often results in the formation of δ-lactams rather than the corresponding 2-hydroxypiperidines, due to the inherent amide-iminol tautomerism. rsc.org A patented process for the catalytic hydrogenation of 3- and 4-hydroxypyridines involves their conversion to esters prior to reduction to the corresponding hydroxypiperidines, a strategy that could potentially be applied to this compound. nih.gov Common catalysts for pyridine hydrogenation include rhodium on carbon, palladium on carbon, and platinum oxide. rsc.org

| Reactant | Reagent/Catalyst | Product | Conditions | Yield | Reference |

| 2-Hydroxypyridines | Rh₂O₃, H₂ | δ-Lactams | TFE, 40°C, 5 bar | - | rsc.org |

| 3- and 4-Hydroxypyridines | Platinum group metal, Acetic Anhydride, then H₂O | Hydroxypiperidines | 25-200°C, 1-1000 psig | - | nih.gov |

Transformations at Halogen Sites

The presence of both chlorine and fluorine atoms on the pyridine ring offers opportunities for selective functionalization through cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds at the halogenated positions of the pyridine ring.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with a halide, is a versatile method for introducing aryl, heteroaryl, or alkyl groups. nih.govlibretexts.org In dihalogenated pyridines, the selectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions. For related dihalopyridines, coupling often occurs preferentially at the more reactive halogen or the sterically less hindered position.

The Negishi coupling utilizes an organozinc reagent and offers a complementary approach to the Suzuki-Miyaura reaction, often with different substrate scope and tolerance for functional groups. rsc.org The coupling of 3-pyridyl zinc or boronic acid organometallic intermediates with 2-benzyloxy-4-chloro-3-nitropyridine has been demonstrated, showcasing the utility of these reactions in building complex pyridine-containing molecules. nih.gov

| Reactant | Coupling Partner | Catalyst/Ligand | Product | Conditions | Yield | Reference |

| 2-Benzyloxy-4-chloro-3-nitropyridine | 3-Pyridyl boronic acid | Pd(PPh₃)₄ | 2-Benzyloxy-3-nitro-4-(3-pyridyl)pyridine | Toluene, Na₂CO₃, reflux | 75% | nih.gov |

| 2-Benzyloxy-4-chloro-3-nitropyridine | 3-Pyridylzinc chloride | Pd(PPh₃)₄ | 2-Benzyloxy-3-nitro-4-(3-pyridyl)pyridine | THF, reflux | 70% | nih.gov |

Nucleophilic Displacement of Halogens

The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, facilitates nucleophilic aromatic substitution (SNA) of the halogen atoms. chemicalbook.com Generally, halogens at the 2- and 4-positions of the pyridine ring are more susceptible to nucleophilic attack than those at the 3- or 5-positions. chemicalbook.com

In this compound, both the chloro and fluoro substituents are activated towards nucleophilic displacement. The relative reactivity of the two halogens depends on the nature of the nucleophile and the reaction conditions. In many cases, the C-F bond is more readily cleaved than the C-Cl bond in nucleophilic aromatic substitution reactions. For instance, the reaction of 3-chloro-4-fluoronitrobenzene (B104753) with nucleophiles can show selectivity for displacement of the fluorine atom.

| Reactant | Nucleophile | Product | Conditions | Yield | Reference |

| 3-Nitropyridine-4-carboxylate | CsF | 3-Fluoropyridine-4-carboxylate | DMSO, reflux | 38% | rsc.org |

| 2-Chloropyridine (B119429) | Aqueous KOH | 2-Hydroxypyridine | t-Butanol, reflux | High | google.com |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom confers basic properties and allows for reactions such as protonation and quaternization. The basicity of pyridine (pKa of the conjugate acid is ~5.2) is influenced by the substituents on the ring. chemicalbook.com For 2-hydroxypyridine, the pKa is approximately 0.75, indicating that it is a much weaker base than pyridine. chemicalbook.com The electron-withdrawing nature of the chloro and fluoro substituents in this compound is expected to further decrease the basicity of the nitrogen atom.

The pyridine nitrogen can be alkylated to form pyridinium (B92312) salts, although this can be in competition with O-alkylation of the hydroxyl group. The regioselectivity of alkylation (N- vs. O-alkylation) is dependent on factors such as the alkylating agent, solvent, and base used.

N-Alkylation and N-Oxidation Reactions

There is no available scientific literature detailing the N-alkylation or N-oxidation of this compound. While the N-alkylation of 2-hydroxypyridines is a known transformation, often competing with O-alkylation, specific conditions, reagents, or outcomes for the title compound have not been reported. Similarly, methods for the N-oxidation of the pyridine ring in this particular substituted pyridinol are not documented.

Introduction of Complex Substructures for Elaborated Synthetic Applications

Annulation and Cyclization Reactions to Form Fused Heterocycles

Specific examples of annulation or cyclization reactions starting from this compound to form fused heterocyclic systems are not described in the current body of scientific literature. General methodologies for the synthesis of fused pyridine derivatives exist; however, their direct application to, or use of, this compound as a substrate has not been documented. Research is required to explore the potential of this compound as a building block in the synthesis of more complex heterocyclic architectures.

Synthetic Utility and Applications in Complex Molecule Synthesis

3-Chloro-4-fluoropyridin-2-OL as a Key Building Block in General Organic Synthesis

This compound is a trifunctional chemical scaffold that offers multiple reaction pathways for synthetic chemists. The compound exists in tautomeric equilibrium with its 3-chloro-4-fluoro-2-pyridone form, which often dictates its reactivity. The primary utility of this molecule stems from the selective reactivity of its functional groups: the hydroxyl/amide moiety and the two distinct halogen atoms.

The pyridine (B92270) ring is electron-deficient, which makes the chloro and fluoro substituents susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at position 4 is typically more labile than the chlorine atom at position 3, allowing for sequential and site-selective substitutions. This differential reactivity is fundamental to its use as a versatile building block. Furthermore, the pyridin-2-ol moiety can be O-alkylated or O-arylated, while the amide tautomer can undergo N-alkylation or N-arylation, providing another layer of synthetic versatility.

Common transformations involving this building block include:

Nucleophilic Aromatic Substitution (SNAr): Reaction with various nucleophiles such as amines, alcohols, and thiols to displace the halogen atoms.

Cross-Coupling Reactions: The chloro group can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig reactions to form new carbon-carbon or carbon-nitrogen bonds.

Derivatization of the Hydroxyl Group: The hydroxyl group can be converted into other functional groups, such as ethers or esters, or used as a handle for further molecular elaboration.

These reactions enable the incorporation of the substituted pyridine core into a wide array of more complex molecular architectures.

Applications in Medicinal Chemistry Intermediate Synthesis

Halogenated pyridines are a cornerstone of modern medicinal chemistry, and this compound serves as a key intermediate in the synthesis of pharmacologically relevant molecules. nih.gov Its structural features are present in numerous compounds developed for therapeutic use.

The this compound scaffold is an attractive starting point for developing new biologically active molecules. By selectively replacing the halogen atoms or modifying the hydroxyl group, chemists can generate large libraries of compounds for screening. For example, substitution of the fluorine atom with various amines can lead to derivatives with potential kinase inhibitory activity, a common strategy in cancer drug discovery. The pyridin-2-one core is a recognized pharmacophore found in many CNS-active agents and antimicrobials.

Table 1: Potential Scaffold Modifications and Target Biological Areas

| Reactant | Reaction Type | Modified Position | Potential Biological Target Class |

|---|---|---|---|

| Primary/Secondary Amines | SNAr | C4 (Fluoro) | Kinase Inhibitors, GPCR Ligands |

| Aryl Boronic Acids | Suzuki Coupling | C3 (Chloro) | Anti-inflammatory, Antiviral |

| Alcohols/Phenols | SNAr / Etherification | C4 (Fluoro) / O1 | Ion Channel Modulators |

| Hydrazines | SNAr | C4 (Fluoro) | Anticonvulsants, Antimicrobials |

The functional groups of this compound are perfectly poised for constructing more complex, fused heterocyclic systems. These advanced scaffolds often exhibit enhanced biological activity and improved pharmacokinetic properties. For instance, reaction with a binucleophile can lead to the formation of a second ring fused to the pyridine core. An amino-alcohol, for example, could first displace the fluorine atom, followed by an intramolecular cyclization involving the hydroxyl group to form a pyridoxazine derivative. Similarly, reactions with amidines or guanidines could yield fused pyridopyrimidine systems, which are prevalent in many marketed drugs. The ability to build such complex heterocyclic structures makes 3-Chloro-4-fluoropyridin-2-amine a valuable precursor in drug discovery programs. iict.res.in

Role in Agrochemical Development as Synthetic Precursors

The development of novel pesticides and herbicides relies heavily on heterocyclic chemistry, with pyridine derivatives being particularly prominent. nih.gov The introduction of halogen atoms into these scaffolds is a well-established strategy for enhancing biological efficacy and modulating physical properties like environmental persistence and metabolic stability. chemrxiv.org

This compound can serve as a precursor for a new generation of agrochemicals. The reactivity of the chloro and fluoro substituents allows for the introduction of various toxophores or moieties that target specific biological pathways in pests or weeds. For example, its structural isomer, 2-chloro-3-trifluoromethyl pyridine, is a known intermediate for producing commercial agrochemicals. nih.gov By analogy, this compound could be used to synthesize novel herbicides or fungicides by reacting it with other synthetically important building blocks. The presence of both chlorine and fluorine offers a unique electronic and steric profile that can be exploited to design active ingredients with novel modes of action.

Potential in Materials Science for Functionalized Polymers and Coatings

While less documented, the structure of this compound suggests potential applications in materials science. Pyridine-containing polymers are known for their unique properties, including thermal stability, metal-coordinating ability, and distinct electronic characteristics.

This compound could theoretically be used as a functional monomer in polymerization reactions.

The hydroxyl group can be used to form polyesters or polyurethanes.

The halogen atoms provide sites for post-polymerization modification, allowing the tuning of the polymer's properties after its formation.

Incorporating this monomer into a polymer backbone would introduce several desirable features:

Increased Thermal Stability: The aromatic pyridine ring can enhance the thermal resistance of the polymer.

Metal Coordination Sites: The nitrogen atom of the pyridine ring can act as a ligand, allowing the polymer to chelate metal ions. This could be useful for creating catalytic materials, sensors, or antimicrobial surfaces.

Modified Surface Properties: The polarity of the pyridine and pyridone moieties could increase the hydrophilicity and alter the isoelectric point of polymer surfaces, potentially improving adhesion or biocompatibility.

These properties make it a candidate for developing specialized functional polymers and coatings for advanced applications in electronics, catalysis, and biomedical devices.

Chemo- and Regioselective Functionalization for Advanced Material Design

The design of advanced materials often requires precise control over the molecular structure, which hinges on the principles of chemoselectivity and regioselectivity. The structure of this compound is well-suited for such controlled functionalization.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In this molecule, a key challenge is the selective reaction at one of the three functional sites (OH, Cl, F).

Reaction at Oxygen: The hydroxyl group can be selectively targeted under basic conditions using alkyl halides (Williamson ether synthesis) or acyl chlorides, while leaving the less reactive C-Cl bond intact.

Reaction at Halogens: Nucleophilic substitution at the halogenated carbons can be achieved, often with the more reactive C-F bond being substituted preferentially over the C-Cl bond under controlled conditions.

Regioselectivity involves controlling which position on the molecule reacts.

Nucleophilic Aromatic Substitution: The fluorine atom at position 4 is generally more activated towards nucleophilic attack than the chlorine at position 3 due to the electronic influence of the ring nitrogen and the pyridone oxygen. This allows for selective substitution at the C4 position.

Metal-Catalyzed Cross-Coupling: The C-Cl bond at position 3 is a better substrate for oxidative addition in palladium-catalyzed cross-coupling reactions than the stronger C-F bond. This allows for selective functionalization at the C3 position, leaving the fluorine atom untouched for subsequent reactions.

This ability to selectively modify specific sites on the molecule is crucial for the rational design of complex functional materials where precise architecture dictates performance.

Table 2: Selective Reactions for Functionalization

| Reaction Type | Reagent/Catalyst | Primary Reactive Site | Outcome |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | NaOMe, 80°C | C4 (Fluoro) | Selective formation of 3-chloro-4-methoxypyridin-2-ol |

| Suzuki Coupling | Aryl-B(OH)₂, Pd(PPh₃)₄ | C3 (Chloro) | Selective C-C bond formation at C3 |

| O-Alkylation | Alkyl-Br, K₂CO₃ | O1 (Hydroxyl) | Formation of a 2-alkoxy-3-chloro-4-fluoropyridine |

No Scientific Data Found for this compound

Despite a comprehensive search of available scientific literature and crystallographic databases, no specific information was found for the chemical compound this compound.

Consequently, it is not possible to generate an article detailing its intermolecular interactions and supramolecular chemistry as requested. The strict focus on this particular compound, as per the user's instructions, cannot be fulfilled without any existing research or data on its properties and behavior.

Searches were conducted to locate studies on the halogen bonding, π-π stacking, hydrogen bonding networks, and the role of non-covalent interactions in the crystal engineering and self-assembly of this compound. However, these searches did not yield any relevant results for this specific molecule.

While information exists for structurally related compounds, such as other halogenated pyridines and phenols, the explicit instruction to focus solely on this compound prevents the inclusion of data from these other molecules. The scientific accuracy and specificity required for the article cannot be achieved without direct experimental or computational data on the target compound.

Therefore, the sections and subsections outlined in the user's request, including:

Intermolecular Interactions and Supramolecular Chemistry of Halogenated Pyridinols

Role of Non-Covalent Interactions in Crystal Engineering and Self-Assembly

cannot be written for 3-Chloro-4-fluoropyridin-2-ol due to the absence of published research.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Pyridinols

The synthesis of halogenated pyridinols is constantly evolving, with a strong emphasis on developing greener and more efficient protocols. Traditional methods for producing pyridinols can be inefficient, and there is a recognized need for more satisfactory synthetic routes. nih.gov Researchers are exploring novel strategies to overcome the limitations of conventional synthesis, which often result in low yields and high production costs. vcu.edu

A significant trend is the move towards more sustainable practices, such as the use of renewable feedstocks and biocatalysis. ukri.orgnih.gov The development of biocatalytic routes from sustainable sources to substituted pyridines and piperidines is a key area of research. ukri.org This includes leveraging enzymes and whole-cell systems to perform specific chemical transformations, offering a more environmentally friendly alternative to traditional organic synthesis. rsc.org For instance, the oxyfunctionalization of pyridine (B92270) derivatives using whole cells of Burkholderia sp. MAK1 has shown promise in producing hydroxylated pyridines. nih.gov

Exploration of Undiscovered Reactivity Modes and Mechanistic Insights

A deeper understanding of the reactivity of halogenated pyridinols is crucial for their effective application. Future research will likely focus on uncovering new reaction pathways and gaining detailed mechanistic insights. This includes studying the influence of substituents on the pyridine ring and exploring regiodivergent reactions that allow for selective synthesis of different isomers. researchgate.net

Mechanistic studies, including the investigation of gas-solid reactions and the role of hydrogen bonding, will provide a more comprehensive picture of the chemical behavior of these compounds. nih.gov Such fundamental knowledge is essential for predicting reaction outcomes and designing more efficient synthetic strategies. For example, understanding the mechanisms of pyridine exposure-induced toxicity can provide valuable insights into the compound's reactivity and potential biological effects. nih.gov

Advanced Computational Approaches for Predictive Chemistry and Rational Design

Computational chemistry is becoming an indispensable tool in the design and study of new molecules. Advanced computational approaches are being employed to predict the properties and reactivity of halogenated pyridinols, facilitating the rational design of novel compounds with desired characteristics. researchgate.net These methods can help in understanding reaction mechanisms, predicting solubility and permeability, and guiding the synthesis of new derivatives. researchgate.netmdpi.com

For instance, computational analyses have been used to define the binding sites of molecules and to understand their mechanism of action at a molecular level. mdpi.com This predictive power accelerates the discovery process and reduces the need for extensive experimental screening.

Design of Next-Generation Building Blocks with Tunable Reactivity for Diverse Applications

Halogenated pyridinols serve as versatile building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. vcu.edu Future research will focus on designing next-generation building blocks with tunable reactivity, allowing for their application in a wide range of synthetic transformations. researchgate.net This includes the development of pyridine-fused boronic ester building blocks that are suitable for high-throughput synthesis. nih.gov

The ability to fine-tune the electronic and steric properties of these building blocks is critical for their use in creating libraries of compounds for drug discovery and other applications. nih.govresearchgate.net The synthesis of small pyridine building blocks with specific functionalities is an active area of research. researchgate.net

Integration of Biocatalysis, Flow Chemistry, and Machine Learning in Pyridinol Synthesis

The convergence of biocatalysis, flow chemistry, and machine learning is poised to revolutionize the synthesis of pyridinols and other heterocyclic compounds.

Biocatalysis offers a green and highly selective approach to chemical synthesis. nih.gov The use of enzymes and whole-cell systems can lead to the efficient production of valuable intermediates from renewable sources. ukri.orgrsc.org For example, the hydroxylation of various pyridin-2-ols and pyridin-2-amines has been successfully achieved using Burkholderia sp. MAK1 as a biocatalyst. nih.gov

Flow chemistry provides a means for the continuous and scalable synthesis of pyridines and dihydropyridines. nih.govresearchgate.net This technology offers advantages in terms of safety, efficiency, and process control, making it particularly suitable for industrial applications. vcu.eduresearchgate.net The use of microwave flow reactors has been shown to be effective in carrying out reactions such as the Bohlmann-Rahtz pyridine synthesis. nih.govresearchgate.net Autonomous self-optimizing flow systems are also being developed for the efficient synthesis of pyridine-containing ligands. rsc.org

Machine learning is emerging as a powerful tool for accelerating materials discovery and optimizing chemical reactions. nih.govacs.orgmdpi.com Machine learning models can be trained to predict the properties and reactivity of molecules, guiding the design of new compounds and synthetic routes. nih.govacs.orgnih.govacs.org This data-driven approach has the potential to significantly reduce the time and resources required for the development of new pyridinol-based molecules and materials.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Chloro-4-fluoropyridin-2-OL in a laboratory setting?

- Methodological Answer : Synthesis typically involves sequential halogenation and hydroxylation of pyridine derivatives. For example, starting with a fluorinated pyridine precursor, chlorine can be introduced via electrophilic substitution under controlled conditions (e.g., using Cl₂ or SOCl₂). The hydroxyl group is introduced through hydrolysis or nucleophilic substitution, often requiring alkaline conditions to stabilize intermediates. Critical parameters include temperature control (e.g., 50–80°C for substitution reactions), solvent choice (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios to minimize by-products like over-halogenated species. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies proton environments, particularly the hydroxyl proton (δ 10–12 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -120 ppm for aromatic F), while ¹³C NMR resolves carbon frameworks.

- IR Spectroscopy : Detects O-H stretches (3200–3600 cm⁻¹) and C-Cl/F vibrations (700–800 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., Cl and F isotopes).

- X-ray Crystallography : Resolves tautomeric forms (keto vs. enol) and confirms regiochemistry .

Q. How can reaction conditions be optimized to minimize dihalogenated by-products during synthesis?

- Methodological Answer : Use stepwise halogenation with protecting groups (e.g., silyl ethers for -OH protection) to control substitution order. Monitor reaction progress via TLC or HPLC. Reduce excess halogenating agents (e.g., Cl₂ gas) and employ catalysts like Lewis acids (AlCl₃) to improve regioselectivity. Post-reaction quenching (e.g., with Na₂S₂O₃) removes residual reagents. Statistical optimization (e.g., Design of Experiments, DoE) identifies critical parameters (temperature, time, reagent ratios) .

Advanced Research Questions

Q. How does keto-enol tautomerism influence the reactivity of this compound in alkaline media?

- Methodological Answer : In alkaline conditions, the enol form dominates due to deprotonation of the hydroxyl group, enhancing nucleophilicity at the ortho position. This tautomerism affects reactivity in coupling reactions (e.g., Suzuki-Miyaura) or electrophilic substitutions. Computational studies (DFT) using hybrid functionals (e.g., B3LYP) model equilibrium dynamics, while pH-dependent NMR tracks tautomeric shifts. Solvent effects (e.g., DMSO vs. water) further modulate equilibrium .

Q. What density functional theory (DFT) approaches are suitable for predicting regioselectivity in substitution reactions involving this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact exchange terms (20–25%) accurately model electron density and reactive sites. Basis sets like 6-31G(d,p) optimize geometry and calculate Fukui indices to identify electrophilic/nucleophilic centers. Solvent effects are incorporated via continuum models (e.g., PCM). Validation involves comparing activation energies (ΔG‡) with experimental kinetic data. Discrepancies may arise from neglecting dispersion forces, requiring advanced functionals (e.g., ωB97X-D) .

Q. How can contradictory data on the catalytic activity of this compound derivatives be systematically analyzed?

- Methodological Answer :

- Parameter Screening : Vary catalyst loading, solvent polarity, and temperature to isolate influential factors.

- Statistical Analysis : Use ANOVA or multivariate regression to quantify parameter contributions.

- Cross-Validation : Compare results with computational predictions (DFT) and literature data.

- Reproducibility Checks : Adhere to methodological guidelines (e.g., impedance cardiography protocols for kinetic studies) to standardize measurements .

Q. What strategies improve the resolution of regioisomeric by-products in chromatographic purification?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc to polar solvents like MeOH).

- HPLC : Employ chiral stationary phases (e.g., amylose derivatives) for enantiomeric separation.

- Crystallization : Leverage solubility differences in mixed solvents (e.g., ethanol/water).

- Spectroscopic Tracking : Monitor fractions via UV-Vis (λ = 260–280 nm for aromatic systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.